4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that contain nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the trifluoromethyl group and the chloro substituent in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-4,6-dichloropyrimidine and trifluoromethylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Reaction Temperature: The reaction mixture is heated to a specific temperature, usually between 80°C to 120°C, to ensure the completion of the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of novel therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-ethyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the ethyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H6ClF3N2/c1-2-6-12-4(7(9,10)11)3-5(8)13-6/h3H,2H2,1H3 |
InChI Key |
LAWNIHGKWJELMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
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